N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclohexanecarboxamide

Medicinal Chemistry Drug-likeness Fragment-based screening

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclohexanecarboxamide (CAS 1060316-15-5) is a synthetic small molecule with the formula C18H26N2O3 and a molecular weight of 318.4 g/mol. It belongs to a proprietary or commercially-sourced library class of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-substituted carboxamides, characterized by a central phenylacetamide linker flanked by a 2-methoxyethyl carbamoyl group and a variable acyl substituent, which in this case is a cyclohexanecarboxamide.

Molecular Formula C18H26N2O3
Molecular Weight 318.4 g/mol
CAS No. 1060316-15-5
Cat. No. B6539681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclohexanecarboxamide
CAS1060316-15-5
Molecular FormulaC18H26N2O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2CCCCC2
InChIInChI=1S/C18H26N2O3/c1-23-12-11-19-17(21)13-14-7-9-16(10-8-14)20-18(22)15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H,19,21)(H,20,22)
InChIKeyBIRLRQPBDCSYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclohexanecarboxamide (CAS 1060316-15-5) Structural and Pharmacophore Baseline


N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclohexanecarboxamide (CAS 1060316-15-5) is a synthetic small molecule with the formula C18H26N2O3 and a molecular weight of 318.4 g/mol . It belongs to a proprietary or commercially-sourced library class of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-substituted carboxamides, characterized by a central phenylacetamide linker flanked by a 2-methoxyethyl carbamoyl group and a variable acyl substituent, which in this case is a cyclohexanecarboxamide . Its design integrates a hydrophobic cyclohexane ring, an aromatic phenyl spacer, and polar hydrogen-bonding carbamoyl/methoxy groups, suggesting utility as a fragment-like or lead-like scaffold in medicinal chemistry screening decks .

Why N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclohexanecarboxamide Cannot Be Substituted with a Close In-Class Analog Without Data Verification


Compounds within the N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-carboxamide class differ solely by their terminal acyl group (e.g., cyclohexane, thiophene, furan, adamantane) . This single-point variation critically alters key pharmacological determinants: lipophilicity (LogP), aqueous solubility, metabolic stability, and target-binding conformation. The cyclohexanecarboxamide variant provides a specific balance of saturated-ring hydrophobicity and conformational flexibility that contrasts sharply with the planar aromatic heterocycles (thiophene, furan) or the bulkier, more rigid adamantane analog . Generic substitution without matched-pair analysis risks selecting a compound with inverted solubility, altered permeability, or shifted off-target profiles, invalidating screening campaigns or structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclohexanecarboxamide Versus Closest Analogs


Comparative Drug-Likeness: Cyclohexane vs. Furan/Adamantane Analogs Violate Different Lead-Likeness Filters

The target compound's calculated physicochemical properties place it favorably within lead-like chemical space compared to close analogs. The cyclohexanecarboxamide variant (MW 318.4, C18H26N2O3) stays within the Rule-of-Three (RO3) molecular weight and hydrogen bond limits for fragment-based screening, unlike the adamantane analog (MW 370.5) which exceeds RO3 MW cutoffs and introduces significantly higher lipophilicity . The furan analog (MW 302.3) has a lower H-bond acceptor count but introduces a potentially toxicophoric or metabolically labile furan ring . This quantitative profile positions the target compound as a balanced, low-risk starting point for hit-to-lead optimization.

Medicinal Chemistry Drug-likeness Fragment-based screening

Conformational Flexibility Analysis: Cyclohexane Chair-Boat Equilibria vs. Rigid Aromatic/Adamantane Analogs

The cyclohexane ring in the target compound undergoes chair-boat interconversion, providing a dynamic hydrophobic surface that can adapt to different protein binding pockets, unlike the rigid, planar geometry of the thiophene and furan analogs or the fixed diamondoid lattice of the adamantane analog . This conformational sampling can translate to a lower entropy penalty upon binding and broader target compatibility, a property that cannot be replicated by flat aromatic or bulky caged substituents. While direct binding entropy measurements are unavailable, the difference in rotatable bonds and ring flexibility is a structural ground truth: the target compound's cyclohexane ring adds 2 extra freely rotatable bonds compared to a phenyl ring, enabling adaptive binding .

Conformational Analysis Target engagement Entropy penalty

Aqueous Solubility and Lipophilicity: Cyclohexane vs. Adamantane Analog Matched-Pair Estimate

In a matched molecular pair analysis, replacing the terminal cyclohexane ring with an adamantane cage (as in CAS 1060286-82-9) is predicted to increase LogP by approximately 1.2–1.5 log units due to the addition of 4 extra sp3 carbons and greater hydrocarbon surface area, while simultaneously reducing aqueous solubility by an estimated 5- to 10-fold based on general solubility–lipophilicity relationships . The target compound's cyclohexane group thus provides a more favorable solubility profile for biochemical assay preparation and in vitro ADME screening, where high lipophilicity often leads to non-specific binding and aggregation [1].

Solubility Lipophilicity ADME Matched molecular pair

Metabolic Stability: Cyclohexane Resistance to Oxidative Metabolism vs. Thiophene/Furan Liability

The cyclohexane ring in the target compound is fully saturated and lacks heteroatoms, making it substantially less prone to cytochrome P450-mediated oxidative metabolism compared to the thiophene and furan rings in close analogs (CAS 1060287-26-4 and 1060362-25-5, respectively), which are known sites for CYP450 epoxidation and subsequent ring-opening or reactive metabolite formation [1]. The furan ring, in particular, is a well-established structural alert for metabolic bioactivation leading to hepatotoxicity. While direct comparative microsomal stability data are not available for this series, the structural absence of a heteroaromatic ring in the target compound constitutes a fundamental metabolic stability advantage that is predictable from decades of medicinal chemistry experience [2].

Metabolic stability Cytochrome P450 Microsomal clearance

Optimal Procurement and Application Scenarios for N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclohexanecarboxamide Based on Comparative Evidence


Lead-Like Fragment Screening Deck Expansion with Balanced Physicochemical Profile

Procurement as a screening compound for fragment-based or lead-like library expansion, where its molecular weight (318 Da), moderate lipophilicity, and absence of PAINS or toxicophoric alerts provide a superior starting point compared to the larger, more lipophilic adamantane analog (CAS 1060286-82-9) or the furan-analog structural alert-containing comparator . The compound's cyclohexane flexibility enables it to sample conformations that rigid aromatic analogs cannot, potentially increasing hit rates across diverse protein targets .

Matched-Pair SAR Studies to Isolate Cyclohexane-Specific Pharmacological Effects

Use as the cyclohexane-containing member in a matched-pair SAR set alongside its thiophene, furan, and adamantane analogs (CAS 1060287-26-4, 1060362-25-5, 1060286-82-9). Quantitative comparison of target binding affinity, solubility, and metabolic stability across the series allows medicinal chemists to deconvolute the specific contribution of the saturated cyclohexane ring versus aromatic or caged hydrocarbon substituents .

In Vitro ADME-Assay-Ready Compound with Favorable Solubility Projections

Procurement for in vitro absorption, distribution, metabolism, and excretion (ADME) profiling, where the target compound's predicted moderate aqueous solubility and lower lipophilicity (estimated LogP ~2.0–2.3) reduce the need for high DMSO concentrations and minimize non-specific binding artifacts, in contrast to the highly lipophilic adamantane analog (estimated LogP ~3.2–3.8) which may precipitate or bind non-specifically in assay conditions .

Metabolic Stability-Focused Hit Identification Programs

Screening in programs where metabolic stability is a primary selection criterion, leveraging the cyclohexane ring's inherent resistance to CYP450-mediated oxidation compared to the furan and thiophene analogs that bear documented structural alerts for metabolic bioactivation . This reduces the risk of advancing hits with intrinsic metabolic liabilities, streamlining hit triage .

Quote Request

Request a Quote for N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.